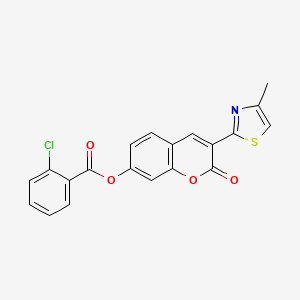![molecular formula C19H23N3O2 B2702056 N-[(2-Methyl-3-phenylimidazol-4-yl)methyl]-N-(oxolan-2-ylmethyl)prop-2-enamide CAS No. 2411276-78-1](/img/structure/B2702056.png)
N-[(2-Methyl-3-phenylimidazol-4-yl)methyl]-N-(oxolan-2-ylmethyl)prop-2-enamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-[(2-Methyl-3-phenylimidazol-4-yl)methyl]-N-(oxolan-2-ylmethyl)prop-2-enamide, also known as MPP, is a chemical compound that has been extensively studied for its potential applications in scientific research. MPP belongs to the class of imidazole-based compounds and has been found to exhibit various biochemical and physiological effects.
作用机制
N-[(2-Methyl-3-phenylimidazol-4-yl)methyl]-N-(oxolan-2-ylmethyl)prop-2-enamide is a potent inhibitor of mitochondrial complex I, which leads to a decrease in ATP production and an increase in reactive oxygen species (ROS) generation. This can lead to cellular damage and apoptosis. N-[(2-Methyl-3-phenylimidazol-4-yl)methyl]-N-(oxolan-2-ylmethyl)prop-2-enamide has also been found to activate autophagy, a process by which cells degrade and recycle damaged organelles and proteins.
Biochemical and Physiological Effects:
N-[(2-Methyl-3-phenylimidazol-4-yl)methyl]-N-(oxolan-2-ylmethyl)prop-2-enamide has been found to exhibit a variety of biochemical and physiological effects, including the inhibition of mitochondrial complex I, the activation of autophagy, and the induction of oxidative stress. It has also been shown to modulate the expression of various genes involved in energy metabolism and cell survival.
实验室实验的优点和局限性
One of the main advantages of using N-[(2-Methyl-3-phenylimidazol-4-yl)methyl]-N-(oxolan-2-ylmethyl)prop-2-enamide in lab experiments is its potent and selective inhibition of mitochondrial complex I, which allows for the study of mitochondrial function and energy metabolism in cells. However, one limitation of using N-[(2-Methyl-3-phenylimidazol-4-yl)methyl]-N-(oxolan-2-ylmethyl)prop-2-enamide is its potential to induce cellular damage and apoptosis, which can affect the interpretation of experimental results.
未来方向
There are several future directions for research on N-[(2-Methyl-3-phenylimidazol-4-yl)methyl]-N-(oxolan-2-ylmethyl)prop-2-enamide, including the development of more potent and selective inhibitors of mitochondrial complex I, the investigation of the role of N-[(2-Methyl-3-phenylimidazol-4-yl)methyl]-N-(oxolan-2-ylmethyl)prop-2-enamide in autophagy and cell survival, and the exploration of its potential therapeutic applications in diseases such as cancer and neurodegenerative disorders.
In conclusion, N-[(2-Methyl-3-phenylimidazol-4-yl)methyl]-N-(oxolan-2-ylmethyl)prop-2-enamide is a valuable tool for studying mitochondrial function and energy metabolism in cells. Its potent and selective inhibition of mitochondrial complex I makes it a useful compound for a variety of scientific research applications. However, its potential to induce cellular damage and apoptosis should be taken into consideration when interpreting experimental results. Further research is needed to fully understand the biochemical and physiological effects of N-[(2-Methyl-3-phenylimidazol-4-yl)methyl]-N-(oxolan-2-ylmethyl)prop-2-enamide and its potential therapeutic applications.
合成方法
The synthesis of N-[(2-Methyl-3-phenylimidazol-4-yl)methyl]-N-(oxolan-2-ylmethyl)prop-2-enamide involves the reaction of 2-methyl-3-phenylimidazole with oxalyl chloride, followed by the addition of 2-(hydroxymethyl)oxolane and propargylamine. The resulting product is then purified by column chromatography.
科学研究应用
N-[(2-Methyl-3-phenylimidazol-4-yl)methyl]-N-(oxolan-2-ylmethyl)prop-2-enamide has been found to be useful in a variety of scientific research applications, particularly in the field of neuroscience. It has been shown to act as a potent and selective inhibitor of the mitochondrial complex I, which is involved in the production of ATP in cells. This makes N-[(2-Methyl-3-phenylimidazol-4-yl)methyl]-N-(oxolan-2-ylmethyl)prop-2-enamide a valuable tool for studying mitochondrial function and energy metabolism in cells.
属性
IUPAC Name |
N-[(2-methyl-3-phenylimidazol-4-yl)methyl]-N-(oxolan-2-ylmethyl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23N3O2/c1-3-19(23)21(14-18-10-7-11-24-18)13-17-12-20-15(2)22(17)16-8-5-4-6-9-16/h3-6,8-9,12,18H,1,7,10-11,13-14H2,2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DGWOYHYFARXYAP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=C(N1C2=CC=CC=C2)CN(CC3CCCO3)C(=O)C=C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-benzoyl-N-[5-(2,3,5,6-tetramethylphenyl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B2701974.png)
![N-(benzo[d][1,3]dioxol-5-ylmethyl)-7-hydroxy-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B2701975.png)
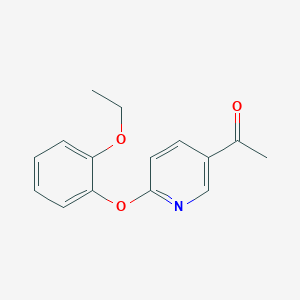
![N-(1,3-Benzodioxol-5-ylmethyl)-N'-[(4-thiophen-3-ylthiophen-2-yl)methyl]oxamide](/img/structure/B2701980.png)

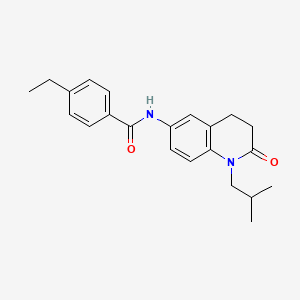
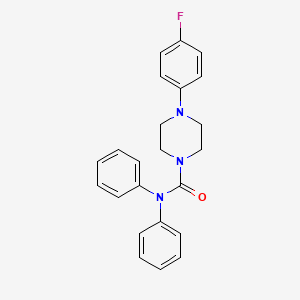
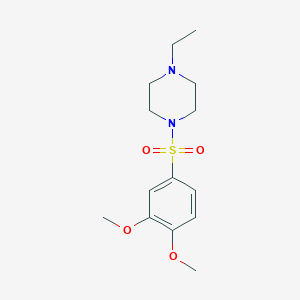

![3-{5-[(3-chlorobenzyl)thio]-3-oxo-2,3-dihydroimidazo[1,2-c]quinazolin-2-yl}-N-(2-methoxybenzyl)propanamide](/img/structure/B2701988.png)
![N-(3-{[4-methyl-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}propyl)-4-(methylsulfonyl)-2-nitroaniline](/img/structure/B2701989.png)
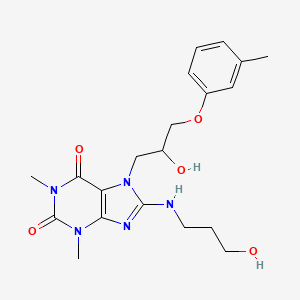
![ethyl 2-[[(E)-3-phenylprop-2-enoyl]amino]-4-thiophen-2-ylthiophene-3-carboxylate](/img/structure/B2701993.png)
